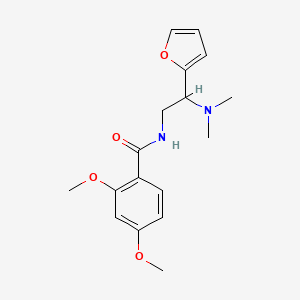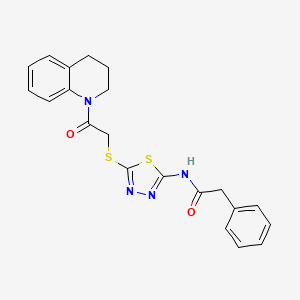
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide, also known as FEN, is a synthetic compound that has been widely used in scientific research. FEN is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. FEN has been shown to have a high affinity for the μ-opioid receptor and to produce potent analgesic effects in animal models.
Mécanisme D'action
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide acts as a potent and selective agonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. Activation of the μ-opioid receptor by this compound leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium channels. This results in a decrease in the excitability of neurons and a reduction in the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including potent analgesia, sedation, and respiratory depression. This compound also has the potential to produce a range of adverse effects, including nausea, vomiting, constipation, and the development of tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, and its ability to produce potent analgesic effects in animal models. However, this compound also has several limitations, including its potential to produce adverse effects and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide and its potential therapeutic applications. One area of research is the development of novel μ-opioid receptor agonists with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic applications of μ-opioid receptor agonists in the treatment of addiction and other neuropsychiatric disorders. Finally, there is a need for further research to better understand the mechanisms underlying the analgesic and addictive effects of opioids, and to develop new strategies for the treatment and prevention of opioid addiction.
Méthodes De Synthèse
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with furfurylamine to form 2-(furan-2-yl)ethylamine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine, which is subsequently reduced with sodium borohydride to give this compound.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide has been widely used in scientific research to investigate the mechanisms underlying opioid analgesia and addiction. This compound has been shown to produce potent analgesic effects in animal models of acute and chronic pain, and to attenuate the development of opioid tolerance and dependence. This compound has also been used to study the role of the μ-opioid receptor in the regulation of reward and reinforcement, and to investigate the potential therapeutic applications of μ-opioid receptor agonists in the treatment of addiction and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)14(15-6-5-9-23-15)11-18-17(20)13-8-7-12(21-3)10-16(13)22-4/h5-10,14H,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHVLAFFWKVKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=C(C=C1)OC)OC)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2847294.png)


![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)
![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol](/img/structure/B2847302.png)

![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2847307.png)
![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)
![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

